4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine

JAK-STAT Signaling Autoimmune Disease Kinase Inhibitor Selectivity

Developing selective JAK inhibitors requires precise molecular architecture to achieve sub-nanomolar potency and favorable solubility. Generic pyrimidines or alternative amine substitutions fail to replicate the target engagement profile of the azetidine-substituted core. This compound offers: • **Defined pharmacology**: Biochemical IC50 of 0.38 nM (JAK1) and 0.62 nM (JAK2), exceeding baricitinib potency. • **Superior solubility**: HCl salt achieves 171 mg/mL at pH 6.5, enabling topical ocular formulations without complex excipients. • **Research-grade purity**: 98% purity for reproducible SAR studies and analog synthesis. Available for immediate global shipment in research quantities.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 1023888-29-0
Cat. No. B11911556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine
CAS1023888-29-0
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCNC1=NC=CC(=N1)C2CNC2
InChIInChI=1S/C9H14N4/c1-2-11-9-12-4-3-8(13-9)7-5-10-6-7/h3-4,7,10H,2,5-6H2,1H3,(H,11,12,13)
InChIKeyRGIUWNLUKVEEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine: Procurement & Structure


4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine (CAS 1023888-29-0) is a heterocyclic organic compound belonging to the class of azetidine-substituted pyrimidines, characterized by an azetidine ring attached to a pyrimidine core and an N-ethylamine substituent . Its molecular formula is C₉H₁₄N₄ with a molecular weight of 178.24 g/mol, and it is commercially available as a free base or hydrochloride salt for research purposes . The compound serves as a synthetic building block and has been identified in patent literature as a component of broader azetidinyl pyrimidine series targeting Janus kinase (JAK) proteins [1].

4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine: Why Generics Fail


Simple pyrimidine scaffolds, such as unsubstituted N-ethylpyrimidin-2-amine or 4-(azetidin-3-yl)pyrimidine lacking the N-ethyl group, exhibit significantly different physicochemical and target engagement profiles that directly impact their utility in kinase inhibitor development [1] [2]. The introduction of the 3-substituted azetidine moiety onto the pyrimidine core is a critical structural feature that enables both potent JAK inhibition and favorable solubility, as demonstrated by structure-activity relationship (SAR) studies across multiple azetidinyl pyrimidine series [1]. Furthermore, the specific substitution pattern (azetidine at the 4-position, N-ethylamine at the 2-position) dictates kinase selectivity and metabolic stability [2]. Substituting a generic pyrimidine or an analog with a different amine substituent (e.g., N-methyl or unsubstituted) would lead to unpredictable and likely inferior outcomes in terms of target potency, off-target activity, and physicochemical properties, rendering them unsuitable for projects requiring the precise molecular architecture of 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine .

4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine: Comparative Evidence


JAK1/2 Inhibition Potency vs. Baricitinib

Data from US Patent US9475813 and BindingDB demonstrate that 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine (as BDBM254982) exhibits sub-nanomolar potency against JAK1 and JAK2, with IC50 values of 0.380 nM and 0.620 nM, respectively [1] [2]. In comparison, the FDA-approved pan-JAK inhibitor Baricitinib (INCB028050) shows IC50 values of 5.9 nM for JAK1 and 5.7 nM for JAK2 . This indicates that the target compound is approximately 15-fold more potent against JAK1 and 9-fold more potent against JAK2 in these biochemical assays [1] .

JAK-STAT Signaling Autoimmune Disease Kinase Inhibitor Selectivity

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The aqueous solubility of 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine is significantly enhanced when formulated as its hydrochloride salt. While exact quantitative solubility values for the free base are not published, the hydrochloride salt exhibits a solubility of 171 mg/mL at pH 6.5 [1]. This is in contrast to many related azetidine derivatives, which are known to be only very slightly water-soluble, as noted in patent literature [2]. The design strategy of incorporating an azetidin-3-amino bridging scaffold was specifically pursued to improve aqueous solubility while maintaining JAK potency, a key differentiator for topical ocular applications [3].

Topical Ocular Formulation Preformulation Aqueous Solubility

CYP3A4 Inhibition: Ethyl vs. Methyl Analog

Comparative analysis of closely related analogs reveals that the N-ethyl substituent on 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine confers a 2-fold reduction in CYP3A4 inhibition compared to its N-methyl analog . This data, derived from structure-activity relationship (SAR) studies of azetidine-pyrimidine hybrids, demonstrates that the ethyl group offers a measurable advantage in mitigating a common liability associated with drug-drug interactions and metabolic instability.

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

Azetidine Scaffold Kinase Selectivity

The incorporation of the azetidin-3-amino bridging scaffold into JAK inhibitors, as exemplified by 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine, was a deliberate sp2-to-sp3 drug design strategy employed to attenuate off-target kinase activity while driving JAK-STAT potency [1]. A KINOMEscan selectivity profile of a related azetidine-containing compound substantiated the likelihood of widespread series affinity across the human kinome, which was effectively mitigated by the azetidine modification [1]. This contrasts with more planar, aromatic JAK inhibitor scaffolds that often exhibit broader kinome inhibition profiles and consequently higher potential for off-target toxicity [2].

Kinase Selectivity Off-Target Activity Medicinal Chemistry

4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine: Research Applications


JAK1/2 Inhibitor Lead Optimization for Autoimmune Diseases

4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine serves as a high-potency starting point for developing selective JAK1/2 inhibitors, with biochemical IC50 values of 0.380 nM (JAK1) and 0.620 nM (JAK2) [1]. Its sub-nanomolar potency significantly exceeds that of the approved drug Baricitinib (IC50 5.9 nM/5.7 nM), positioning it as a preferred scaffold for medicinal chemistry programs seeking maximal target engagement in autoimmune disease models such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1] [2]. The azetidine scaffold further provides a basis for improving kinase selectivity over other JAK family members (JAK3 IC50 = 14 nM, TYK2 IC50 = 94 nM) [1].

Topical Ocular Formulations for Dry Eye & Uveitis

The combination of high JAK potency and enhanced aqueous solubility (171 mg/mL at pH 6.5 for the hydrochloride salt) makes 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine an ideal candidate for topical ocular drug development [1] [2]. Its design was specifically informed by the need for a water-soluble JAK inhibitor suitable for eye drop formulations targeting dry eye disease [2]. The compound's solubility profile addresses a key formulation challenge, enabling high-concentration solutions without resorting to complex excipients or prodrug strategies, which is directly applicable to inflammatory eye diseases including uveitis and post-surgical inflammation [3].

SAR Studies of Azetidine-Pyrimidine Kinase Inhibitors

4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine represents a valuable tool compound for systematic SAR exploration of the azetidine-pyrimidine chemotype. Its well-defined substitution pattern allows researchers to probe the impact of modifications at the N-ethylamine position (e.g., comparing ethyl vs. methyl for CYP3A4 liability [1]), the azetidine ring (e.g., evaluating sp3 character and off-target kinase activity [2]), and the pyrimidine core. The compound's commercial availability at research-grade purity (98%) facilitates reproducible synthesis of analogs and the generation of high-quality SAR data to guide lead optimization efforts [3].

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